Boc-Asp(OtBu)-OH

Catalog No.
S679721
CAS No.
1676-90-0
M.F
C13H23NO6
M. Wt
289.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OtBu)-OH

CAS Number

1676-90-0

Product Name

Boc-Asp(OtBu)-OH

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1

InChI Key

PHJDCONJXLIIPW-QMMMGPOBSA-N

SMILES

Array

Synonyms

Boc-L-Asp(OtBu)-OH;Boc-Asp(OtBu)-OH

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

The exact mass of the compound Boc-Asp(OtBu)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Asp(OtBu)-OH (CAS: 1676-90-0) is an orthogonally protected aspartic acid derivative primarily utilized in specialized solid-phase peptide synthesis (SPPS) and liquid-phase fragment condensation. Unlike standard Fmoc-protected building blocks, this compound features an N-terminal tert-butyloxycarbonyl (Boc) group and a side-chain tert-butyl (OtBu) ester, rendering both protecting groups globally labile to trifluoroacetic acid (TFA). This dual-TFA-labile profile makes it highly valuable as an N-terminal capping residue in Fmoc-SPPS workflows, where it eliminates the need for a final basic deprotection step. Commercially, it is procured to improve the crude purity of aspartic-acid-terminating peptides, facilitate on-resin macrocyclization, and streamline the scalable solution-phase synthesis of short bioactive peptides without requiring hazardous hydrogen fluoride (HF) cleavage facilities .

Substituting Boc-Asp(OtBu)-OH with the standard Fmoc-Asp(OtBu)-OH for N-terminal couplings introduces a critical process vulnerability: the requirement for a final piperidine deprotection step. Piperidine exposure is a well-documented catalyst for aspartimide formation, which can degrade 5% to 24% of the target peptide into difficult-to-separate isobaric impurities, significantly increasing downstream HPLC purification costs[1]. Conversely, substituting with traditional Boc-SPPS building blocks like Boc-Asp(OBzl)-OH requires anhydrous HF for side-chain deprotection. HF is highly toxic, requires specialized Teflon reactors, and is incompatible with standard glass-lined scale-up facilities. Procuring the exact Boc-Asp(OtBu)-OH derivative allows chemists to bypass terminal piperidine exposure while maintaining a mild, industry-standard TFA cleavage profile .

Elimination of Base-Catalyzed N-Terminal Aspartimide Formation

During the synthesis of peptides with an N-terminal aspartic acid, the final Fmoc deprotection step using 20% piperidine in DMF can lead to significant aspartimide byproducts. Studies on susceptible sequences indicate that standard piperidine treatment can result in up to 24.4% aspartimide formation [1]. By utilizing Boc-Asp(OtBu)-OH for the final coupling, the basic deprotection step is entirely bypassed, as the Boc group is removed during the final acidic cleavage. This substitution effectively reduces base-catalyzed N-terminal aspartimide formation to 0%, directly increasing the yield of the target α-peptide and reducing the burden on preparative HPLC.

Evidence DimensionN-Terminal Aspartimide Formation Rate
Target Compound Data~0% (Boc-Asp(OtBu)-OH, bypassing piperidine)
Comparator Or BaselineUp to 24.4% (Fmoc-Asp(OtBu)-OH followed by 20% piperidine deprotection)
Quantified DifferenceComplete elimination of terminal base-catalyzed aspartimide
ConditionsStandard SPPS, susceptible Asp-containing sequences, 20% piperidine in DMF vs. global TFA cleavage

Bypassing the final piperidine deprotection step maximizes crude purity and minimizes the loss of expensive, fully elongated peptide chains.

N-Terminal Stability During On-Resin Orthogonal Macrolactamization

The synthesis of lactam-bridged cyclic peptides often requires the selective removal of side-chain protecting groups (e.g., Alloc/Allyl) using palladium catalysis, followed by on-resin cyclization. Fmoc protecting groups can exhibit partial instability during prolonged exposure to the basic conditions or secondary amines sometimes used in these complex on-resin functionalizations. Utilizing Boc-Asp(OtBu)-OH at the N-terminus provides absolute stability against base-catalyzed degradation or premature deprotection during structural modifications [1]. The Boc group remains fully intact until the final global cleavage with TFA, ensuring that the N-terminus does not participate in undesired side reactions during the macrolactamization process.

Evidence DimensionN-Terminal Protecting Group Stability
Target Compound Data100% stable to basic/nucleophilic on-resin cyclization conditions
Comparator Or BaselineFmoc-Asp(OtBu)-OH (susceptible to partial premature deprotection)
Quantified DifferenceAbsolute stability vs. variable degradation
ConditionsOn-resin macrolactamization, Pd-catalyzed Alloc removal, basic cyclization environment

Ensures the N-terminus remains inert during complex late-stage on-resin modifications, which is critical for the high-yield procurement of cyclic peptide therapeutics.

Safety and Scalability in Solution-Phase Fragment Synthesis

In the liquid-phase synthesis of short commercial peptides, such as Acetyl tetrapeptide-2, selecting the correct protecting group strategy dictates the facility requirements for scale-up. Traditional Boc-chemistry building blocks, such as Boc-Asp(OBzl)-OH, require anhydrous hydrogen fluoride (HF) to cleave the benzyl ester side chain. HF is highly corrosive and mandates specialized equipment. In contrast, Boc-Asp(OtBu)-OH allows both the N-terminal Boc and the side-chain tert-butyl ester to be cleaved simultaneously using mild trifluoroacetic acid (TFA) [1]. This transition from HF to TFA cleavage reduces the hazard profile of the synthesis and allows the process to be executed in standard glass-lined industrial reactors.

Evidence DimensionCleavage Reagent Hazard and Compatibility
Target Compound DataCleaved by mild TFA (compatible with standard glass reactors)
Comparator Or BaselineBoc-Asp(OBzl)-OH (requires highly toxic, corrosive anhydrous HF)
Quantified DifferenceElimination of HF requirement for global deprotection
ConditionsSolution-phase peptide fragment synthesis and global deprotection

Transitioning to a dual-TFA-labile building block drastically lowers infrastructure costs and safety risks for industrial-scale peptide manufacturing.

N-Terminal Capping in Fmoc SPPS

Ideal for the final coupling step in sequences terminating with aspartic acid, completely avoiding the final piperidine deprotection step and preventing aspartimide-related yield losses[1].

Synthesis of Cyclic and Macrolactam Peptides

Highly recommended for sequences requiring on-resin orthogonal modifications (such as Alloc/Allyl deprotection and cyclization), where the N-terminus must remain securely protected against basic or nucleophilic conditions until global cleavage [1].

Scalable Liquid-Phase Peptide Manufacturing

A highly suitable aspartic acid derivative for the solution-phase synthesis of short bioactive or cosmetic peptides (e.g., tetrapeptides), allowing for simultaneous, HF-free global deprotection using standard TFA protocols [2].

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

289.15253745 Da

Monoisotopic Mass

289.15253745 Da

Heavy Atom Count

20

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-aspartic acid 4-tert-butyl ester

Dates

Last modified: 08-15-2023

Explore Compound Types